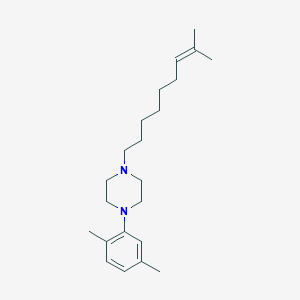![molecular formula C17H19ClN2O4S B5016453 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B5016453.png)
2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide, also known as CMSPB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide involves the inhibition of the proteasome, a complex protein structure that plays a crucial role in the degradation of proteins. This compound has been found to bind to the active site of the proteasome, preventing its function and leading to the accumulation of damaged proteins in cancer cells. This accumulation ultimately leads to cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects on cancer cells, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This inhibition may prevent the growth and spread of cancer cells. Additionally, this compound has been found to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide in lab experiments is its specificity for the proteasome. Unlike other proteasome inhibitors, this compound has been found to have minimal effects on other cellular processes. Additionally, this compound has been shown to be effective in low concentrations, reducing the risk of toxicity. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide. One area of interest is the development of this compound analogs, which may have improved solubility and potency. Additionally, further studies are needed to determine the efficacy of this compound in animal models and to investigate its potential as a chemotherapeutic agent. Finally, the potential use of this compound in combination with other drugs or therapies should be explored.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in the field of medicine, particularly in the treatment of cancer. Its specificity for the proteasome and minimal effects on other cellular processes make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide involves the reaction of 3-chloro-4-methoxyaniline with benzenesulfonyl chloride, followed by the reaction of the resulting product with propylamine. The final product is obtained through purification by recrystallization. This synthesis method has been reported in several studies and has been found to be reliable and efficient.
Wissenschaftliche Forschungsanwendungen
2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide has been found to have potential applications in the field of medicine, particularly in the treatment of cancer. Several studies have demonstrated that this compound has anti-proliferative effects on cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound has potential as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-3-10-19-17(21)13-6-4-5-7-15(13)20-25(22,23)12-8-9-16(24-2)14(18)11-12/h4-9,11,20H,3,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYGRERHSHHIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5016373.png)
![3-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5016385.png)
![diethyl 2-[(1-azepanylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5016388.png)
![N-{[(2-methoxyethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5016400.png)
![ethyl (6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B5016416.png)

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5016429.png)
![1-{3-[1-(3-chlorobenzyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5016432.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5016443.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine](/img/structure/B5016461.png)

![8-(2,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5016470.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5016473.png)